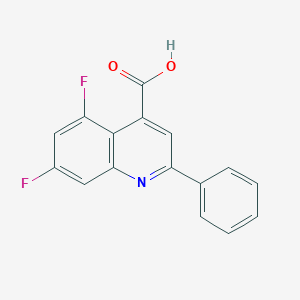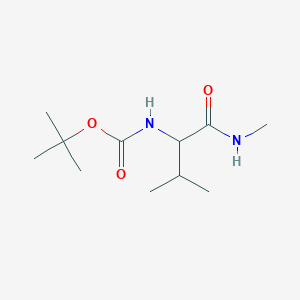
5-Bromo-4-(2-chloro-4-methoxyphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD33022684” is a chemical substance with unique properties and applications. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound “MFCD33022684” involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of “MFCD33022684” is scaled up using optimized methods to ensure consistency and efficiency. This often involves the use of large-scale reactors and continuous production techniques to meet the demand for the compound in various applications.
Chemical Reactions Analysis
Types of Reactions: The compound “MFCD33022684” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022684” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of “MFCD33022684” depend on the type of reaction and the reagents used. These products can include derivatives with modified functional groups, which may have different properties and applications.
Scientific Research Applications
The compound “MFCD33022684” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, “MFCD33022684” could be investigated for its potential therapeutic effects. Additionally, the compound has industrial applications, such as in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD33022684” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “MFCD33022684” include those with comparable molecular structures and reactivity. These compounds may share similar functional groups and undergo similar types of reactions.
Uniqueness: What sets “MFCD33022684” apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and specific applications. This uniqueness makes it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C11H8BrClN2O2 |
|---|---|
Molecular Weight |
315.55 g/mol |
IUPAC Name |
5-bromo-4-(2-chloro-4-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClN2O2/c1-17-6-2-3-7(8(13)4-6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
QYQSHLPSNGKRAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(NC(=N2)C=O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)


![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)

